molecular formula C8H9N3O B1521444 3,4-Diamino-5-methoxybenzonitrile CAS No. 861258-97-1

3,4-Diamino-5-methoxybenzonitrile

Cat. No.: B1521444
CAS No.: 861258-97-1
M. Wt: 163.18 g/mol
InChI Key: VIHPYUJKPGNDQZ-UHFFFAOYSA-N
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Description

3,4-Diamino-5-methoxybenzonitrile is a versatile organic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. This compound features a benzene ring substituted with two amino groups, a methoxy group, and a nitrile group, making it a valuable scaffold in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-5-methoxybenzonitrile typically involves the following steps:

  • Nitration: Starting with 3,4-diaminobenzoic acid, the compound undergoes nitration to introduce the nitrile group.

  • Methylation: The nitro group is then reduced to an amino group, followed by methylation to introduce the methoxy group.

  • Cyanation: Finally, the carboxylic acid group is converted to a nitrile group through a dehydration reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diamino-5-methoxybenzonitrile undergoes various chemical reactions, including:

  • Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

  • Reduction: The nitrile group can be reduced to form primary amines.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3,4-Diamino-5-methoxybenzoic acid

  • Reduction: 3,4-Diamino-5-methoxybenzylamine

  • Substitution: 3,4-Diamino-5-halobenzonitrile

Scientific Research Applications

3,4-Diamino-5-methoxybenzonitrile is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: As a building block in organic synthesis, it is used to create complex molecules for pharmaceuticals and materials science.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound is explored for its potential therapeutic properties in drug discovery and development.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,4-Diamino-5-methoxybenzonitrile is similar to other compounds with similar functional groups, such as 3,5-Dimethyl-4-methoxybenzonitrile and 3,5-Dimethoxybenzonitrile. its unique combination of amino, methoxy, and nitrile groups sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-methoxybenzonitrile

  • 3,5-Dimethoxybenzonitrile

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Properties

IUPAC Name

3,4-diamino-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHPYUJKPGNDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861258-97-1
Record name 3,4-diamino-5-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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